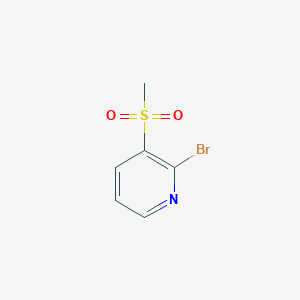

2-Bromo-3-(methylsulfonyl)pyridine

Vue d'ensemble

Description

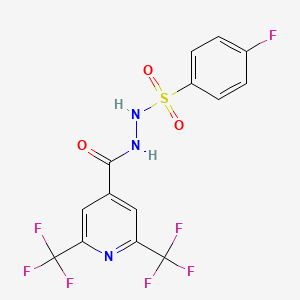

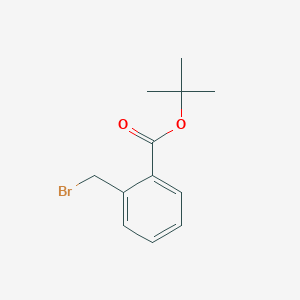

“2-Bromo-3-(methylsulfonyl)pyridine” is a chemical compound with the molecular formula C6H6BrNO2S . It is a pyridine derivative, which means it contains a pyridine ring, a six-membered ring with one nitrogen atom and five carbon atoms .

Synthesis Analysis

There are several methods to synthesize pyridine derivatives like “2-Bromo-3-(methylsulfonyl)pyridine”. One method involves the catalytic protodeboronation of pinacol boronic esters . Another method involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C .Molecular Structure Analysis

The molecular structure of “2-Bromo-3-(methylsulfonyl)pyridine” can be analyzed using various techniques. The molecule has a molecular weight of 236.09 . The InChI code and key provide a unique identifier for the molecule .Chemical Reactions Analysis

The chemical reactions involving “2-Bromo-3-(methylsulfonyl)pyridine” can be complex. For instance, it can undergo catalytic protodeboronation of pinacol boronic esters . More research is needed to fully understand the range of reactions this compound can participate in.Applications De Recherche Scientifique

1. Synthesis and Structural Characterization

2-Bromo-3-(methylsulfonyl)pyridine and its derivatives play a crucial role in the synthesis of complex molecules. For instance, Mphahlele and Maluleka (2021) highlighted its use in the sulfonyl chloride-pyridine mediated disulfonylation, forming N-(2-cyanophenyl)disulfonamides. This process involves the facile reaction of available substrates, yielding high product rates in a short time. The synthesized compounds were thoroughly characterized using NMR, IR, mass spectrometric techniques, and X-ray diffraction, showcasing the compound's significance in structural studies as well (Mphahlele & Maluleka, 2021).

2. Optimization and Green Chemistry

Gilbile et al. (2017) discussed the modified synthesis of 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, a compound related to 2-Bromo-3-(methylsulfonyl)pyridine, emphasizing its advantages like N-oxidation, one-pot synthesis, and green metrics evaluation. The study underlines the compound's significance in green chemistry, focusing on parameters like atom economy, reaction mass efficiency, and E-factor, crucial for sustainable and eco-friendly chemical processes (Gilbile et al., 2017).

3. Role in Drug Design and Enantioselective Synthesis

Zhou et al. (2015) demonstrated the synthesis and stereostructural research of pyridinesulfonamide derivatives, including 2-Bromo-3-(methylsulfonyl)pyridine variants. The study provided insights into the absolute configurations and anticancer activities of these compounds, highlighting their potential in drug design and enantioselective synthesis (Zhou et al., 2015).

4. Coordination Chemistry and Luminescence

Cathrin D. Ertl and colleagues (2015) explored the coordination chemistry of 2-Bromo-3-(methylsulfonyl)pyridine derivatives, particularly focusing on bis-cyclometallated iridium(III) complexes. The study emphasizes the role of these compounds in developing green or blue emitters with structured emission maxima, highlighting their application in the field of luminescent materials (Ertl et al., 2015).

Mécanisme D'action

Target of Action

It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could be a potential area of study for this compound.

Mode of Action

It’s worth noting that similar compounds, like indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad range of interactions with cellular targets, leading to diverse biochemical changes.

Biochemical Pathways

It’s known that boron reagents, which this compound could potentially be used to produce, play a significant role in suzuki–miyaura coupling , a widely-used carbon–carbon bond-forming reaction. This suggests that the compound could influence pathways involving carbon–carbon bond formation.

Result of Action

Given the potential biological activities of similar compounds , it’s plausible that this compound could have a wide range of effects at the molecular and cellular levels.

Action Environment

It’s known that the stability of similar boronic ester compounds can be influenced by factors such as air and moisture . This suggests that environmental conditions could potentially impact the action and stability of 2-Bromo-3-(methylsulfonyl)pyridine.

Orientations Futures

Propriétés

IUPAC Name |

2-bromo-3-methylsulfonylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO2S/c1-11(9,10)5-3-2-4-8-6(5)7/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YECQWWGIRPFYBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(N=CC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201297418 | |

| Record name | 2-Bromo-3-(methylsulfonyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201297418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3-(methylsulfonyl)pyridine | |

CAS RN |

1209459-11-9 | |

| Record name | 2-Bromo-3-(methylsulfonyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1209459-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-3-(methylsulfonyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201297418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(Methylthio)benzyl]-1-propanamine hydrochloride](/img/structure/B3059640.png)

![2,6-dichloro-N'-[6-(trifluoromethyl)pyridine-3-carbonyl]benzohydrazide](/img/structure/B3059659.png)